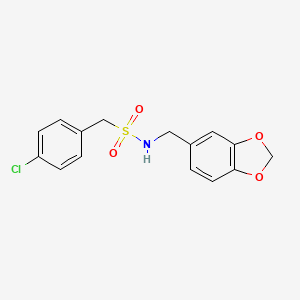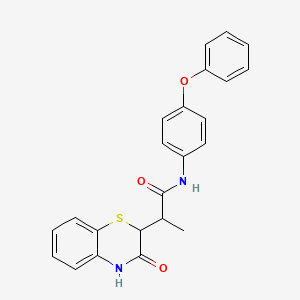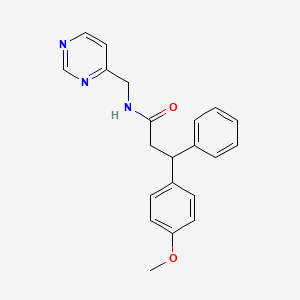![molecular formula C15H22N2O5S B4197346 3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4197346.png)
3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide
Vue d'ensemble
Description
3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide, also known as E-4031, is a chemical compound that has been widely used in scientific research. It is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. E-4031 has been used to study the physiological and biochemical effects of IKr blockade in various animal models, as well as to investigate the role of IKr in human cardiac arrhythmias.
Mécanisme D'action
3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide selectively blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. IKr is responsible for repolarization of the cardiac action potential. Blockade of IKr prolongs the action potential duration and the QT interval on the electrocardiogram. This can lead to the development of early afterdepolarizations and triggered activity, which can cause cardiac arrhythmias.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. Blockade of IKr by this compound prolongs the action potential duration and the QT interval on the electrocardiogram. This can lead to the development of early afterdepolarizations and triggered activity, which can cause cardiac arrhythmias. This compound has also been shown to reduce the rate of repolarization in ventricular myocytes, which can lead to a decrease in the amplitude of the transient outward current (Ito).
Avantages Et Limitations Des Expériences En Laboratoire
3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide has several advantages for lab experiments. It is a selective blocker of IKr, which allows for specific investigation of the role of IKr in cardiac electrophysiology. This compound has also been extensively used in scientific research, which has led to a large body of literature on its effects. However, this compound also has some limitations. It can cause cardiac arrhythmias at high concentrations, which can limit its use in some experiments. In addition, this compound has a relatively low potency, which can require high concentrations for effective blockade of IKr.
Orientations Futures
There are several future directions for research on 3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide and IKr blockade. One area of research is the investigation of the role of IKr in human cardiac arrhythmias. This could lead to the development of new treatments for arrhythmias based on IKr blockade. Another area of research is the investigation of the effects of IKr blockade on other ion channels and cellular processes. This could lead to a better understanding of the complex interactions between ion channels in cardiac electrophysiology. Finally, there is a need for the development of more potent and selective IKr blockers, which could improve the efficacy and safety of IKr blockade in clinical settings.
Applications De Recherche Scientifique
3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide has been extensively used in scientific research to study the physiological and biochemical effects of IKr blockade. It has been used in various animal models, including mice, rats, dogs, and pigs. This compound has also been used to investigate the role of IKr in human cardiac arrhythmias, such as long QT syndrome and torsades de pointes. In addition, this compound has been used to study the effects of IKr blockade on the electrophysiological properties of cardiac cells, including action potential duration, refractory period, and conduction velocity.
Propriétés
IUPAC Name |
3-ethoxy-N-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-2-21-10-7-15(18)16-13-3-5-14(6-4-13)23(19,20)17-8-11-22-12-9-17/h3-6H,2,7-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPGOTLHUNUGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone](/img/structure/B4197264.png)


![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4197285.png)



![ethyl 1-({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)-4-piperidinecarboxylate](/img/structure/B4197311.png)

![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4197324.png)
![N-(4-acetylphenyl)-2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4197337.png)
![6-(2-bromophenyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4197353.png)
![3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]thio}-3-(4-methoxyphenyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4197366.png)
![methyl 2-({[1-(methylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4197385.png)